Tetradeuteration at α-Carbons Reduces Undesirable N-Dechloroethylation by Human P450 Enzymes
Compared to nondeuterated ifosfamide (IFO), the tetradeuterated analog Ifosfamide-d4 (d4IFO) exhibits a shift in its metabolic fate when incubated with human cytochrome P450 enzymes. This shift is characterized by a consistent reduction in the N-dechloroethylation pathway, which produces the nephrotoxic and neurotoxic metabolite chloroacetaldehyde [1]. For all tested P450s, d4IFO showed improved hydroxylation at the 4'-position and reduced dechloroethylation. Notably, d4IFO was not dechloroethylated by any of the tested common polymorphic variants of CYP2B6 and CYP2C9, unlike the nondeuterated IFO [1].
| Evidence Dimension | Metabolic Pathway Partitioning (N-Dechloroethylation) |
|---|---|
| Target Compound Data | Reduced N-dechloroethylation across all P450s tested; no detectable N-dechloroethylation by CYP2B6*4, *6, *7, *9 and CYP2C9*2, *3 variants. |
| Comparator Or Baseline | Nondeuterated Ifosfamide (IFO) exhibits N-dechloroethylation by multiple P450s and their common polymorphisms. |
| Quantified Difference | Qualitative reduction to complete elimination of the N-dechloroethylation pathway, dependent on the specific enzyme variant. |
| Conditions | In vitro incubation with recombinant human cytochrome P450 enzymes (CYP2B6, CYP2C9, CYP3A4, CYP3A5, CYP2C19) and their common allelic variants. |
Why This Matters
This evidence supports the selection of Ifosfamide-d4 as a research tool for mechanistic studies aimed at dissecting the toxicological pathways of ifosfamide metabolism, distinct from the parent drug.
- [1] Calinski, D. M., Zhang, H., Ludeman, S. M., Dolan, M. E., & Hollenberg, P. F. (2015). Hydroxylation and N-dechloroethylation of Ifosfamide and deuterated Ifosfamide by the human cytochrome p450s and their commonly occurring polymorphisms. Drug Metabolism and Disposition, 43(7), 1084–1090. View Source
